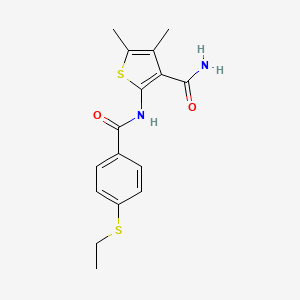
2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide” belongs to the class of organic compounds known as amides. These are organic compounds containing a carbonyl group that is linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an acid with an amine in the presence of a dehydrating agent . The exact synthesis process would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Amides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用
Metal–Organic Frameworks
The research on carboxylate-assisted ethylamide metal–organic frameworks explores the synthesis, structure, thermostability, and luminescence properties of various polymers, including those incorporating elements like zinc and cadmium. These frameworks exhibit unique topologies and interpenetration patterns, contributing to the understanding of their potential applications in areas like gas storage, separation, and catalysis (Sun et al., 2012).
Functionalization and Esterification
The study on 3,4-Ethylenedioxythiophene functionalized with tetrathiafulvalene investigates the synthesis and selective esterification processes. This research contributes to the field of organic electronics by providing insights into the functionalization of thiophene derivatives, which are crucial for developing new materials for electronic applications (Zhang et al., 2014).
Biologically Active Derivatives
Research on thiophene-3-carboxamide derivatives has revealed their antibacterial and antifungal activities. This opens up potential applications in the development of new antimicrobial agents. The structural features of these compounds, such as intramolecular hydrogen bonding, play a significant role in their biological activity, offering a pathway for designing more effective drugs (Vasu et al., 2003).
Antimicrobial Evaluation and Docking Studies
The synthesis and evaluation of thiophene-2-carboxamides with tetrazol and phosphole moieties have shown promising antimicrobial properties. These findings suggest applications in pharmaceuticals, where such compounds could serve as leads for the development of new antimicrobial drugs. The docking studies included in this research provide valuable information on the interaction between these molecules and biological targets, further guiding drug design processes (Talupur et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-ethylsulfanylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-4-21-12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSETWDDSTJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

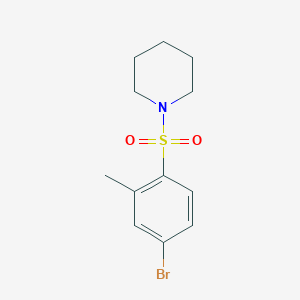
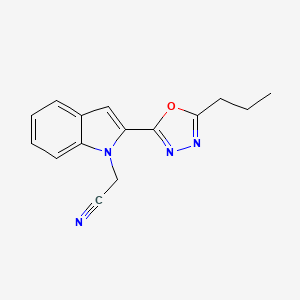
![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)
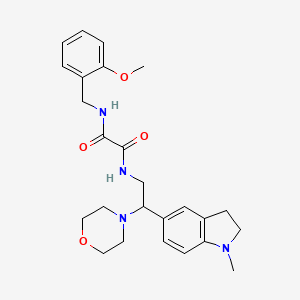
![1,3-Dimethyl-6-(5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2454513.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)
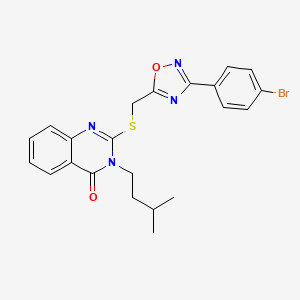
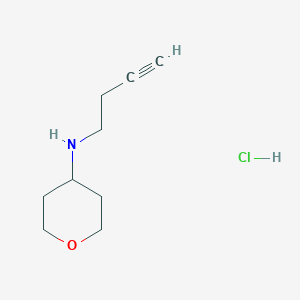


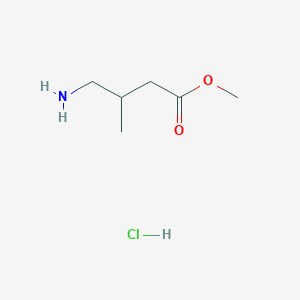
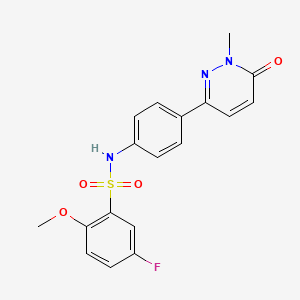
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)